molecular formula C28H24FN7O B2678062 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 920227-86-7

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2678062
CAS No.: 920227-86-7
M. Wt: 493.546
InChI Key: USIZHBJEMVYNTP-UHFFFAOYSA-N
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Dysregulation and mutation of ALK are well-established drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma . This compound functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing its catalytic activity and autophosphorylation. The downstream signaling through critical pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK is consequently inhibited, leading to reduced cellular proliferation and the induction of apoptosis in malignant cells. Its core research value lies in its utility as a chemical tool for probing the pathological functions of ALK and for evaluating resistance mechanisms to first-generation ALK inhibitors like Crizotinib . Researchers employ this inhibitor in in vitro and in vivo models to investigate oncogenic signaling networks and to explore potential therapeutic strategies for ALK-positive malignancies, providing crucial insights for the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-22-12-7-13-23(18-22)36-27-25(32-33-36)26(30-19-31-27)34-14-16-35(17-15-34)28(37)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18-19,24H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZHBJEMVYNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazolo-pyrimidine moiety known for its diverse pharmacological properties. Recent studies have explored its effects on various biological targets, including cancer cells and enzymes involved in critical cellular processes.

Chemical Structure

The molecular formula of the compound is C22H19F2N7OC_{22}H_{19}F_{2}N_{7}O with a molecular weight of 435.4 g/mol. The structure includes a piperazine ring and a diphenylethanone group, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds containing triazolo-pyrimidine structures exhibit significant anticancer properties. A study demonstrated that derivatives of triazolo-pyrimidine effectively inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and metastasis. The inhibition of CA IX can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Enzyme Inhibition

The compound has been studied for its ability to inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. Inhibition of PARPs can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment .

Neuroprotective Effects

There is emerging evidence that triazolo-pyrimidine derivatives may also exhibit neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of a related triazolo-pyrimidine derivative against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells .

The mechanism by which these compounds exert their anticancer effects involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerCarbonic Anhydrase IXInhibition leading to reduced tumor growth
DNA Repair InhibitionPARPEnhanced efficacy of chemotherapy
NeuroprotectionNeurotransmitter systemsModulation leading to potential benefits in neurodegeneration

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone exhibit significant antiviral properties. Studies focusing on influenza A virus polymerase have shown that triazole derivatives can disrupt the PA-PB1 interface of the viral polymerase complex, thereby inhibiting viral replication. This mechanism highlights the potential of such compounds in antiviral drug development .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Heterocycles containing triazole and piperazine moieties have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar frameworks have demonstrated efficacy against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) by inducing apoptosis and inhibiting cell cycle progression .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through a multi-step process involving the formation of the triazole ring followed by piperazine attachment and subsequent functionalization. Various modifications to the diphenylethanone moiety can enhance biological activity and selectivity. For example:

  • Substituent Variations : Changing substituents on the phenyl rings can lead to altered pharmacological profiles.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Antiviral Studies : Compounds targeting influenza polymerase demonstrated promising results in disrupting viral replication mechanisms .
  • Anticancer Evaluations : Research on triazole-piperazine derivatives revealed significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four structurally related piperazine derivatives from the Pharmacopeial Forum (2017) . Key differences in substitution patterns, core heterocycles, and pharmacological implications are outlined below:

Table 1: Structural and Functional Comparison

Compound ID Core Structure Substituents/Linker Hypothesized Pharmacological Impact
Target Triazolo[4,5-d]pyrimidine 3-Fluorophenyl, diphenylethanone Enhanced selectivity for kinases/GPCRs due to fused heterocycle and fluorine
f Triazolo[4,3-a]pyridine 3-Chlorophenyl, propane linker Reduced rigidity vs. fused pyrimidine core; potential for broader receptor interaction
g Piperazine 3-Chlorophenyl, chloropropyl Likely adrenergic receptor modulation (chlorine increases lipophilicity)
h Bis-piperazine (propane linker) 3-Chlorophenyl (×2) Possible serotonin/dopamine receptor dimer interaction (dual piperazine motifs)
i Piperazine 3-Chlorophenyl (×2) High affinity for dopamine D2/D3 receptors (similar to arylpiperazine antipsychotics)

Key Observations:

Fluorine vs. Chlorine Substitution : The target compound’s 3-fluorophenyl group offers improved metabolic stability and electron-withdrawing effects compared to the chlorophenyl groups in compounds f, g, h, and i. Chlorine’s larger size and lipophilicity may enhance off-target binding .

Core Heterocycle : The triazolo[4,5-d]pyrimidine core in the target compound provides greater rigidity and selectivity compared to the triazolo[4,3-a]pyridine in compound f or simple piperazines in g, h, and i. This could translate to higher target specificity in kinase inhibition.

In contrast, the propane linker in compound h may enhance flexibility for dual-receptor engagement.

Research Findings and Implications

  • Binding Affinity: While experimental data (e.g., IC50 values) are unavailable in the provided evidence, structural analogs suggest that the target compound’s fluorinated aromatic system may improve binding to adenosine or serotonin receptors compared to chlorinated derivatives .
  • Pharmacokinetics: The diphenylethanone group likely extends half-life due to increased lipophilicity, whereas the piperazine linker may enhance aqueous solubility relative to compounds like i.
  • Synthetic Challenges : The triazolo-pyrimidine core requires multi-step synthesis, contrasting with simpler piperazine derivatives (e.g., g or i), which are more amenable to large-scale production.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone?

Methodological Answer:

  • Multi-step Synthesis Optimization : Utilize a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical design of experiments (DoE) to optimize reaction conditions. For example, employ fractional factorial designs to minimize the number of trials while evaluating variables like temperature, catalyst loading, and solvent polarity .
  • Template Effects : Incorporate coordination chemistry principles (e.g., metal-assisted cyclization) for constructing the triazolo-pyrimidine core, as seen in macrocyclic ligand synthesis .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks using 1^1H, 13^13C, and 19^{19}F NMR to confirm the fluorophenyl and diphenylethanone moieties. Compare with literature data for similar triazolo-pyrimidine derivatives .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for structurally related triazolo-pyrimidines .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Decomposition Risks : Monitor for hydrolysis of the triazolo-pyrimidine ring under acidic/basic conditions. Stability studies (e.g., accelerated aging at 40°C/75% RH) can identify degradation products like fluorophenols or pyrimidine derivatives .
  • Storage Conditions : Store in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation. Avoid exposure to light due to potential photolytic cleavage of the ethanone group .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinases or GPCRs). Focus on the triazolo-pyrimidine core’s π-π stacking and the fluorophenyl group’s hydrophobic interactions .
  • QSAR Studies : Develop quantitative structure-activity relationship models by correlating electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity data .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Replicate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives/negatives. For example, confirm kinase inhibition using both fluorescence polarization and Western blotting .
  • Metabolic Stability Screening : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from compound metabolism in vitro vs. in vivo .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated derivative to identify cellular targets .
  • Kinetic Studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) for target-receptor interactions .

Q. How can reaction engineering principles improve scalability for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during piperazine coupling steps, reducing side-product formation .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistent product quality .

Q. What advanced analytical techniques are suitable for studying degradation pathways?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products via untargeted metabolomics approaches. Compare fragmentation patterns with synthetic standards .
  • Solid-State NMR : Characterize amorphous vs. crystalline degradation forms, particularly for the diphenylethanone moiety .

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